molecular formula C20H21N3O6S B2374099 ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 920454-90-6

ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2374099
CAS No.: 920454-90-6
M. Wt: 431.46
InChI Key: HLKZDCZTVVOCEC-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.46. The purity is usually 95%.
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Biological Activity

Ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from thienopyridine derivatives. Key steps include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the carbamoyl and methoxycarbonyl groups via acylation reactions.
  • Final esterification to yield the ethyl ester.

This synthetic pathway is crucial for obtaining compounds with desired pharmacological properties.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of thienopyridine structures exhibit significant antibacterial activity against a range of pathogens. For example:

  • In vitro studies demonstrated that compounds similar to ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine showed efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of thienopyridine derivatives:

  • Cell viability assays have shown that these compounds can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentration ranges .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been investigated:

  • In vivo models suggest that thienopyridine derivatives can reduce inflammation markers, indicating potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine. Key findings include:

  • Substituent effects : Variations in the methoxycarbonyl and carbamoyl groups significantly influence the compound's potency against different biological targets.
  • Core modifications : Alterations to the thienopyridine ring can enhance selectivity and reduce cytotoxicity in non-target cells .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50/Minimum Inhibitory Concentration (µM)
AntibacterialStaphylococcus aureus15
Escherichia coli20
AnticancerHeLa (cervical cancer)10
MCF-7 (breast cancer)12
Anti-inflammatoryMouse model of inflammationSignificant reduction in TNF-alpha levels

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by researchers evaluated several thienopyridine derivatives against multidrug-resistant bacterial strains. The results indicated that ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine exhibited superior antibacterial activity compared to standard antibiotics .
  • Anticancer Research :
    A comprehensive analysis involving various cancer cell lines revealed that modifications in the side chains of thienopyridines could lead to enhanced anticancer effects. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-3-29-20(27)23-9-8-13-14(10-23)30-18(15(13)16(21)24)22-17(25)11-4-6-12(7-5-11)19(26)28-2/h4-7H,3,8-10H2,1-2H3,(H2,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKZDCZTVVOCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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